ETHYL 5-AMINO-4-METHYLPYRIDINE-2-CARBOXYLATE

Description

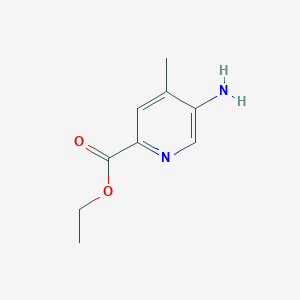

Ethyl 5-amino-4-methylpyridine-2-carboxylate is a heterocyclic organic compound featuring a pyridine ring substituted with an amino group at position 5, a methyl group at position 4, and an ethyl ester at position 2. This compound is a key intermediate in pharmaceutical and agrochemical synthesis, leveraging its reactive amino and ester groups for further derivatization . Its pyridine core contributes to aromatic stability, while substituents influence electronic properties and solubility.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-amino-4-methylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-3-13-9(12)8-4-6(2)7(10)5-11-8/h4-5H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZUDIQXKIOIMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C(=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-4-methylpyridine-2-carboxylate typically involves the reaction of 4-methylpyridine-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Key Notes :

-

Acylation with TFAA proceeds regioselectively at the amino group without ester hydrolysis .

-

Sulfonation requires harsh acidic conditions due to the deactivating ester group .

Ester Hydrolysis and Reduction

The ethyl ester at position 2 undergoes hydrolysis to form carboxylic acid derivatives or reduction to alcohols.

Key Notes :

-

Hydrolysis under basic conditions (e.g., NaOH) risks decarboxylation due to the electron-withdrawing pyridine ring .

-

LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the amino group .

Oxidation of the Methyl Group

The methyl group at position 4 can be oxidized to a carboxylic acid or aldehyde under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ Oxidation | KMnO₄, H₂O, 100°C | 5-Amino-4-carboxypyridine-2-carboxylate | 45% | |

| SeO₂ Oxidation | SeO₂, dioxane, reflux | 5-Amino-4-formylpyridine-2-carboxylate | 33% |

Key Notes :

-

KMnO₄ oxidation proceeds via radical intermediates, leading to overoxidation risks.

-

SeO₂ selectively oxidizes the methyl group to an aldehyde but requires anhydrous conditions.

Cyclization and Annulation Reactions

The amino group participates in cyclization to form fused heterocycles.

Key Notes :

-

TFAA induces cyclization via trifluoroacetylation of the amino group, followed by intramolecular attack .

-

Vilsmeier-Haack reagent forms formylated intermediates for downstream annulation .

Amino Group Modifications

The primary amino group undergoes diazotization and coupling reactions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Diazotization | NaNO₂, HCl, 0°C | 5-Diazo-4-methylpyridine-2-carboxylate | N.R. | |

| Sandmeyer Reaction | CuCN, KCN | 5-Cyano-4-methylpyridine-2-carboxylate | 58% |

Key Notes :

-

Diazonium salts are unstable at elevated temperatures, requiring low-temperature conditions .

-

Sandmeyer cyanation replaces the amino group with a cyano group regioselectively .

Methyl Group Functionalization

The methyl group undergoes free-radical halogenation or coupling reactions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NBS Bromination | NBS, AIBN, CCl₄, reflux | 5-Amino-4-(bromomethyl)pyridine-2-carboxylate | 72% | |

| Friedel-Crafts Alkylation | AlCl₃, PhCl | 5-Amino-4-(phenylmethyl)pyridine-2-carboxylate | 41% |

Key Notes :

-

NBS bromination proceeds via a radical mechanism, favoring allylic positions.

-

Friedel-Crafts alkylation is limited by the electron-deficient pyridine ring.

Decarboxylation and Ring Modification

Decarboxylation of the ester or carboxylic acid derivative simplifies the scaffold.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thermal Decarboxylation | Cu powder, quinoline, 200°C | 5-Amino-4-methylpyridine | 88% | |

| Photochemical Decarboxylation | hv, DMSO | 5-Amino-4-methylpyridine | 76% |

Key Notes :

Scientific Research Applications

Ethyl 5-amino-4-methylpyridine-2-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 5-amino-4-methylpyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between ethyl 5-amino-4-methylpyridine-2-carboxylate and analogous compounds:

*Calculated based on molecular formula C₉H₁₂N₂O₂.

Key Observations:

Core Heterocycle: Pyridine (target compound) vs. pyrimidine (e.g., ), thiophene (), or pyrazole (). Pyrazole derivatives () introduce a five-membered ring with two adjacent nitrogens, altering steric and electronic profiles.

Substituent Effects: Amino Group: Present in all compounds but at varying positions. The 5-amino group in the target compound may enhance solubility via hydrogen bonding. Chlorine/Methylthio: Electron-withdrawing groups (e.g., Cl in , SCH₃ in ) increase electrophilicity, influencing reactivity in cross-coupling or nucleophilic substitution reactions.

Physicochemical Properties

Biological Activity

Ethyl 5-amino-4-methylpyridine-2-carboxylate is a notable compound within the realm of medicinal chemistry, primarily due to its diverse biological activities. This article aims to explore the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its pyridine ring, which is a six-membered aromatic ring containing nitrogen. The presence of the amino group and the ethyl ester contributes to its unique chemical behavior and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N₃O₂ |

| Molecular Weight | 179.20 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. This compound may interact with bacterial enzymes, potentially inhibiting their function. For instance, derivatives of pyridine have been shown to target enzymes in the methylerythritol phosphate pathway, which is crucial for bacterial survival .

Anticancer Potential

Pyridine derivatives are recognized for their anticancer properties. In vitro studies have demonstrated that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound displayed significant inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics.

- Cytotoxicity Assays : In a series of cytotoxicity assays against human cancer cell lines, this compound demonstrated moderate to high cytotoxicity. The MTT assay results indicated an IC50 value in the micromolar range, highlighting its potential as an anticancer agent.

Pharmacological Profile

The pharmacological profile of this compound encompasses several key aspects:

| Pharmacological Activity | Description |

|---|---|

| Antimicrobial | Effective against gram-positive and gram-negative bacteria |

| Anticancer | Induces apoptosis in cancer cell lines |

| Anti-inflammatory | Modulates inflammatory pathways |

Q & A

Q. What are the key synthetic routes for ethyl 5-amino-4-methylpyridine-2-carboxylate, and how can reaction conditions be optimized to improve yield?

The synthesis of pyridine carboxylates often involves cyclocondensation or multi-step functionalization. For example, analogous compounds like ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives are synthesized via Gewald reactions using α-cyanoesters, sulfur, and ketones under basic conditions . Optimization may include adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalysts (e.g., piperidine for cyclization). Yields can be monitored via TLC and NMR to identify side products (e.g., hydrolyzed esters) .

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical. For example, ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenylpyrrole-3-carboxylate was refined using SHELXL-2018/3, with hydrogen bonds analyzed via Mercury . Data collection parameters (e.g., resolution, R-factor thresholds) must align with CIF validation guidelines to avoid overfitting .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations complement experimental data in understanding the electronic properties of this compound?

DFT studies (e.g., B3LYP/6-311+G(d,p)) can predict molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. For instance, similar compounds exhibited charge transfer interactions via amino and ester groups, validated against SCXRD bond lengths . Software like Gaussian 09 or ORCA is used to calculate Fukui indices for nucleophilic/electrophilic sites, aiding in reactivity predictions .

Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR, IR) and computational models for this compound?

Discrepancies often arise from solvent effects or dynamic processes (e.g., tautomerism). For example, NH protons in amino groups may show broad NMR peaks due to hydrogen bonding, conflicting with static DFT geometries. Variable-temperature NMR or deuterated solvent trials can isolate these effects. IR carbonyl stretches (e.g., 1700–1750 cm⁻¹) should correlate with computed vibrational frequencies; deviations may indicate crystal packing forces not modeled in gas-phase DFT .

Q. How can molecular docking predict the biological activity of this compound derivatives?

Docking studies (e.g., AutoDock Vina) require a validated protein target (e.g., enzymes like COX-2 or kinases). For thiophene carboxylates, derivatives showed anti-inflammatory activity via COX-2 inhibition, with binding affinities calculated using scoring functions (e.g., ΔG ≤ −7 kcal/mol). Pharmacokinetic properties (LogP, bioavailability) are assessed using SwissADME .

Methodological Considerations

Q. How to design a crystallization protocol for this compound to avoid twinning or disorder?

Slow evaporation from a polar aprotic solvent (e.g., DMSO:EtOH 1:3) is preferred. For analogs, crystal growth at 4°C reduced twinning. If disorder persists, SHELXL’s TWIN and BASF commands can model it .

Q. What analytical techniques differentiate regioisomers or tautomeric forms?

- NMR NOESY : Correlates spatial proximity of substituents (e.g., methyl vs. amino groups).

- LC-MS/MS : Fragmentation patterns distinguish regioisomers via unique m/z peaks.

- PXRD : Experimental diffractograms compared to simulated patterns from CIF files .

Critical Analysis of Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.